molecular formula C25H28N2O4S B2359435 Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate CAS No. 872209-43-3

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

Cat. No.: B2359435
CAS No.: 872209-43-3
M. Wt: 452.57
InChI Key: UMUAQBRAQBZFEN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain substituents on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate depends on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.

    Piperidine: A simple heterocyclic amine that is a common structural motif in many pharmaceuticals.

    Sulfonyl Quinoline Derivatives: Compounds with similar structures that may exhibit comparable biological activities.

Uniqueness

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-8-7-13-27(16-19)24-21-9-5-6-10-22(21)26-15-23(24)32(29,30)20-12-11-17(2)18(3)14-20/h5-6,9-12,14-15,19H,4,7-8,13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUAQBRAQBZFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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